(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFHPSGDFROIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-35-2 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactions Analysis
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: Substitution reactions can occur at the benzyl or oxadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives of the compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has been documented through various methods. One notable approach involves the catalytic Staudinger reduction process, which efficiently converts azides to amines at room temperature. The compound was synthesized with a high yield of 99% using diphenyldisiloxane (DPDS) as a reducing agent in the presence of triphenylphosphine .
Drug Discovery
The 1,2,4-oxadiazole scaffold has shown significant promise in drug discovery due to its diverse biological activities:
- Anticancer Activity : Compounds based on the oxadiazole structure have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) cells, showing promising IC50 values in the micromolar range . Specifically, certain derivatives exhibited selectivity towards cancer cells while sparing non-cancerous cells.
- Inhibition of Carbonic Anhydrases : Research indicates that oxadiazole derivatives can selectively inhibit human carbonic anhydrases (hCA), particularly hCA IX and XII, which are implicated in tumor growth and metastasis. Some compounds achieved nanomolar inhibition levels .
Catalysis
The compound has been utilized in catalytic reactions:
- Staudinger Reduction : As mentioned earlier, this compound was involved in a room-temperature catalytic Staudinger reduction process. This method allows for the efficient conversion of azides to amines while maintaining a broad substrate scope and high functional group tolerance .
Case Studies
Mechanism of Action
The mechanism by which (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Biological Activity
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN3O, with a molecular weight of 253.73 g/mol. The compound features a benzyl group attached to a 1,2,4-oxadiazole moiety, which is known for its diverse biological effects. The hydrochloride form enhances solubility and stability, making it suitable for various applications in pharmacological research .
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticancer Activity : Studies have shown that derivatives of oxadiazole compounds can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The compound acts in a dose-dependent manner, demonstrating significant cytotoxic effects against various cancer types .
- Neuroprotective Effects : The compound has been explored for its neuroprotective properties. The oxadiazole ring may interact with neuroreceptors or modulate signaling pathways involved in neuronal survival.
Biological Activity Summary
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound shows cytotoxic activity against leukemia cell lines with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. Flow cytometry assays confirmed its ability to induce apoptosis effectively .
- Neuroprotection : A specific study investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. Results indicated a marked reduction in cell death compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases.
Research Findings
Recent findings have highlighted the following aspects of this compound:
- Structure–Activity Relationship (SAR) : Modifications to the oxadiazole structure have been shown to enhance biological activity. For instance, certain substitutions at the 3-position significantly increased anticancer potency .
- Binding Affinity Studies : Interaction studies revealed that the compound binds effectively to specific biological targets involved in cancer progression and neurodegeneration. These interactions are critical for understanding its pharmacodynamics.
Q & A
Q. What are the key synthetic routes for (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, and how can yields be optimized?
The synthesis typically involves cyclization of amidoxime intermediates with benzyl-substituted precursors. A green chemistry approach using microwave-assisted reactions or solvent-free conditions can improve yields (e.g., 70–85%) while reducing environmental impact . Optimization may require adjusting reaction time, temperature, and stoichiometric ratios of reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) . Purity can be enhanced via recrystallization in ethanol/water mixtures.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to verify the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and oxadiazole ring (δ 8.1–8.3 ppm for N–CH) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~225–288 g/mol depending on substituents) via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve crystal structure to validate bond angles and hydrogen-bonding interactions (e.g., N–H···Cl in hydrochloride salts) .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is typically soluble in polar solvents (water, ethanol, DMSO) but degrades under prolonged exposure to light or high temperatures (>100°C). Store at 2–8°C in amber vials to prevent hydrolysis of the oxadiazole ring . Stability in aqueous buffers (pH 4–8) should be verified via HPLC over 24–72 hours .
Advanced Research Questions
Q. How does the benzyl substituent influence the compound’s interaction with biological targets?
The benzyl group enhances lipophilicity, improving membrane permeability in cellular assays. Computational docking studies (e.g., AutoDock Vina) suggest π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or GPCRs) . Compare activity against analogs with methyl or trifluoromethyl groups to isolate steric/electronic effects .
Q. How can conflicting reports on its biochemical activity be resolved?
Discrepancies in IC values (e.g., μM vs. nM ranges) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:
Q. What strategies mitigate toxicity observed in in vivo models?
Toxicity (e.g., hepatotoxicity at >50 mg/kg) may stem from metabolic oxidation of the benzyl group. Strategies include:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to delay metabolism .
- Metabolite profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) and modify substituents to block problematic pathways .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Molecular Dynamics (MD) Simulations : Predict binding stability with off-target proteins (e.g., cytochrome P450 enzymes) .
- QSAR Models : Corolate substituent electronegativity (Hammett constants) with activity to prioritize fluorinated or methoxy derivatives .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
